PU-DZ 8

Description

Significance of Heat Shock Protein 90 in Cellular Proteostasis and Disease Pathogenesis

Cellular proteostasis, the maintenance of protein homeostasis, is a fundamental process essential for cell survival and function. researchgate.netrupress.org This intricate network involves the coordinated action of various cellular machinery, including molecular chaperones, which are responsible for assisting protein folding, preventing aggregation, and facilitating the degradation of misfolded or damaged proteins. researchgate.netrupress.orgresearchgate.net Hsp90 is a key component of this proteostasis network. researchgate.netmdpi.comnih.gov It is an ATP-dependent molecular chaperone that interacts with a specific set of client proteins, many of which are involved in crucial cellular signaling pathways, cell cycle control, cell growth, and survival. researchgate.netkoreamed.orgresearchgate.netwikipedia.orgmdpi.com Unlike some other chaperones that handle a broad range of unfolded proteins, Hsp90 primarily acts on proteins that are already partially folded, helping them achieve their final, active conformation and maintaining their stability, especially under stress conditions. rupress.orgmdpi.com

The critical reliance of many signaling proteins on Hsp90 for their proper function means that disruptions in Hsp90 activity can have significant consequences for cellular processes. mdpi.commdpi.com In the context of disease, Hsp90 is often found to be overexpressed or hyperactive in pathological states, such as cancer and neurodegenerative disorders. alzdiscovery.orgresearchgate.net This altered Hsp90 activity can contribute to disease pathogenesis by stabilizing and maintaining the function of aberrant or mutated client proteins that drive the disease phenotype. researchgate.netalzforum.orgspandidos-publications.comgoogle.com For instance, in cancer, Hsp90 can protect oncogenic proteins from degradation, thereby supporting uncontrolled cell proliferation and survival. mdpi.comkoreamed.orgspandidos-publications.com In neurodegenerative diseases, Hsp90 has been implicated in the accumulation of misfolded or aggregation-prone proteins, such as tau. alzdiscovery.orgalzforum.orgnih.govpnas.org Targeting Hsp90 thus presents a potential therapeutic strategy to disrupt these disease-promoting pathways by destabilizing the client proteins upon which they depend. mdpi.comnih.govrupress.orgresearchgate.net

Overview of Purine-Scaffold Compounds as Molecular Chaperone Modulators

Purine-scaffold compounds represent a significant class of synthetic inhibitors developed to target Hsp90. researchgate.netnih.govnih.gov Their design is often based on the structural resemblance to the natural ligand ATP, which binds to the N-terminal domain of Hsp90 and fuels its chaperone cycle through hydrolysis. osti.govalzforum.orgkoreamed.org By binding to this ATP-binding pocket, purine-scaffold inhibitors can competitively block ATP binding and hydrolysis, thereby inhibiting Hsp90's chaperone activity. alzforum.orgkoreamed.orgnih.gov

The development of purine-based Hsp90 inhibitors began with compounds like PU3, which was the first reported fully synthetic Hsp90 inhibitor designed using structural information. researchgate.netspandidos-publications.com Subsequent research has focused on modifying the purine (B94841) scaffold and its attached groups to improve potency, selectivity, and pharmacokinetic properties, such as water solubility, oral bioavailability, and metabolic stability. nih.gov The core structure typically involves a purine ring linked to an aromatic moiety, often through a methylene (B1212753) or sulfur spacer, and an alkyl tail. osti.govnih.gov These structural variations influence the compound's affinity for Hsp90 and its ability to interact with specific residues within the ATP-binding pocket, potentially leading to differential binding to Hsp90 isoforms or selectivity over other ATP-binding proteins. osti.gov

Compared to early Hsp90 inhibitors like geldanamycin (B1684428) derivatives, purine-scaffold compounds have shown promise due to potentially improved properties, including insensitivity to certain multi-drug resistance mechanisms. nih.gov Several purine-scaffold Hsp90 inhibitors, such as PU-H71 and BIIB021 (CNF2024), have progressed to preclinical or clinical investigation for various conditions, particularly cancer. alzdiscovery.orgresearchgate.netnih.govnih.gov Their ability to modulate Hsp90 activity and induce the degradation of oncogenic client proteins underscores their potential as therapeutic agents. koreamed.orgspandidos-publications.com

Position of PU-DZ 8 within the Landscape of Hsp90 Inhibitor Research

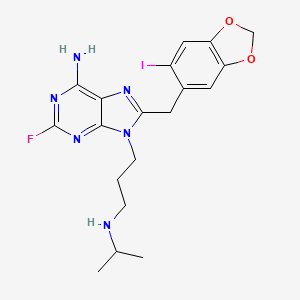

This compound is a synthetic purine-scaffold compound that has emerged within the research landscape of Hsp90 inhibitors, particularly for its investigation in preclinical models of neurodegenerative diseases. alzdiscovery.orgalzforum.orgnih.gov As a purine-based inhibitor, this compound is designed to target the ATP-binding pocket of Hsp90, similar to other compounds in this class. osti.govnih.gov Its chemical structure, 2-Fluoro-8-[(6-Iodo-1,3-Benzodioxol-5-Yl)methyl]-9-[3-(Isopropylamino)propyl]-9h-Purin-6-Amine, reflects the characteristic purine core with specific substitutions contributing to its properties. nih.gov

Research involving this compound has provided valuable insights into the potential of Hsp90 inhibition for addressing proteinopathies, particularly those involving the accumulation of aberrant tau protein, a hallmark of certain neurodegenerative conditions like Alzheimer's disease and frontotemporal dementia. alzdiscovery.orgalzforum.orgnih.govpnas.org Studies in tau transgenic mouse models have demonstrated that administration of this compound can lead to a reduction in both soluble and insoluble tau aggregates. alzdiscovery.orgmdpi.comnih.gov This effect is thought to be mediated, at least in part, by the Hsp90 inhibitor's ability to promote the degradation of client proteins, including those involved in tau phosphorylation and stability, such as p35. alzforum.orgnih.govpnas.orgpnas.org

A significant aspect of this compound's position is its demonstrated ability to cross the blood-brain barrier, a critical property for potential neurotherapeutic agents. alzforum.orgnih.govgoogle.com Studies have shown that this compound can reach pharmacologically relevant concentrations in the brain following systemic administration in mice. nih.govpnas.orgpnas.org Furthermore, research suggests that unlike some other Hsp90 inhibitors (e.g., 17-AAG), this compound may not be a substrate for certain efflux transporters like P-glycoprotein, which could contribute to its brain permeability and retention. google.com

While other purine-scaffold inhibitors like PU-H71 and BIIB021 have been advanced into clinical trials primarily for cancer indications, this compound's specific utility has been more prominently explored in preclinical neurodegeneration models. alzdiscovery.orgnih.govnih.gov The research findings on this compound contribute to the broader understanding of how purine-scaffold Hsp90 inhibitors can modulate proteostasis in the context of neurological diseases and highlight the potential for developing brain-permeable agents within this class.

Detailed research findings on this compound include observations on its impact on tau levels and p35 in transgenic mouse models. The following table summarizes some key data points from these studies:

| Compound | Model | Dose (Route) | Outcome Measured | Key Finding | Citation |

| This compound | Tau transgenic mice | 75 mg/kg (i.p.) | Soluble and insoluble tau aggregates in brain | Reduced soluble and insoluble tau aggregate accumulation. alzdiscovery.orgmdpi.comnih.gov | alzdiscovery.orgmdpi.comnih.gov |

| This compound | Tau transgenic mice | 75 mg/kg (i.p.) | p35 levels in brain | Significant reduction in p35 levels. alzforum.orgnih.govpnas.orgpnas.org | alzforum.orgnih.govpnas.orgpnas.org |

| This compound | Tau transgenic mice | 75 mg/kg (i.p.) | Brain concentration over time | Reached ~700 nM at 4h, ~390 nM at 12h. nih.govpnas.orgpnas.org | nih.govpnas.orgpnas.org |

| This compound | AD transgenic mice | Systemic | Hsp70 induction in brain | Induced Hsp70 in the brain. alzdiscovery.orgresearchgate.net | alzdiscovery.orgresearchgate.net |

| This compound | JNPL3 transgenic mice | 75 mg/kg (i.p.) | Mutant tau levels (soluble precursor pool) | Significant decrease in soluble mutant tau levels up to 36h post-admin. pnas.org | pnas.org |

| This compound | JNPL3 transgenic mice | 75 mg/kg (i.p.) | Tau phosphorylation on Ser-202 (antibody CP13) | Alleviation of tau phosphorylation at 8h post-admin. pnas.org | pnas.org |

Structure

3D Structure

Properties

Molecular Formula |

C19H22FIN6O2 |

|---|---|

Molecular Weight |

512.3 g/mol |

IUPAC Name |

2-fluoro-8-[(6-iodo-1,3-benzodioxol-5-yl)methyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine |

InChI |

InChI=1S/C19H22FIN6O2/c1-10(2)23-4-3-5-27-15(24-16-17(22)25-19(20)26-18(16)27)7-11-6-13-14(8-12(11)21)29-9-28-13/h6,8,10,23H,3-5,7,9H2,1-2H3,(H2,22,25,26) |

InChI Key |

JPPCGDGMQGJGQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCCN1C(=NC2=C(N=C(N=C21)F)N)CC3=CC4=C(C=C3I)OCO4 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Design of Pu Dz 8

Evolution of Purine-Scaffold Hsp90 Inhibitor Chemistry

The discovery of synthetic Hsp90 inhibitors began with compounds based on the purine (B94841) scaffold, representing the first fully synthetic class developed to address limitations associated with early natural product inhibitors like geldanamycin (B1684428). nih.govbiorxiv.org The initial lead molecule in this series was PU3, identified through empirical structure-based design. nih.govnih.gov PU3 demonstrated moderate affinity for Hsp90 and exhibited biological effects in breast cancer cells. nih.govmskcc.org

Subsequent medicinal chemistry efforts focused on enhancing the potency and drug-like properties of this class. nih.govmskcc.org This led to the synthesis and evaluation of numerous purine derivatives, systematically exploring the structure-activity relationship (SAR) of these compounds. nih.gov Early investigations involved the synthesis of over 70 derivatives to assess their binding to purified Hsp90 and their effects in cellular models. nih.gov These studies provided a crucial reference for future development. nih.gov Derivatives like PU24FCl emerged from these efforts, showing improved activity and selectivity for tumor Hsp90. mskcc.org Further advancements involved the synthesis of various 8-arylsulfanyl, -sulfoxyl, and -sulfonyl adenine (B156593) derivatives, leading to the identification of highly potent compounds such as PU-H71. mskcc.org PU-DZ 8 was identified as another potent inhibitor within a series of 8-benzo nih.govresearchgate.netdioxol-5-ylmethyl-2-fluoro-9-alkyl-adenine derivatives. mskcc.org The evolution of these purine-scaffold inhibitors has aimed at developing molecules with improved potency, solubility, and favorable pharmacokinetic properties. nih.govbiorxiv.org

Synthetic Methodologies for this compound Derivation

The synthesis of purine-scaffold Hsp90 inhibitors, including this compound, typically involves the construction of the purine core and subsequent functionalization. Both conventional multi-step approaches and microwave-assisted methods have been employed.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has been explored as a method to potentially enhance the efficiency and yield in the synthesis of 8-arylmethyl-9H-purin-6-amines. This approach utilizes microwave irradiation to provide rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating methods. nih.govajol.infoanton-paar.com

One reported microwave-assisted method for synthesizing the purine backbone involves irradiating a mixture of 4,5,6-triaminopyrimidine sulfate, a substituted phenyl acetic acid, triphenyl phosphite, and sodium hydroxide (B78521) in anhydrous pyridine (B92270) at elevated temperatures (e.g., 220 °C) for a short duration (e.g., 15 minutes). researchgate.net While this method aims for a one-step cyclocondensation, initial evaluations for synthesizing compound 1 (related to this compound) using these conditions resulted in a relatively low yield of 2%. researchgate.net Variations in the amount of starting materials compared to previously described methods by other research groups were noted as a potential factor influencing the yield. researchgate.net

Another study probing the feasibility of adapting microwave-assisted methods for more complex aminopyrimidines, relevant to this compound derivatives, involved irradiating a mixture of aryl acetic acid and pyrimidine-4,5,6-triamine (B90907) in pyridine with triphenyl phosphite. nih.gov Using pyrimidine-4,5,6-tetraamine, which is required for building this compound derivatives, resulted in decreased yields (62%) compared to using pyrimidine-4,5,6-triamine (87% yield) under similar microwave conditions. nih.gov The lower solubility of pyrimidine-4,5,6-tetraamine in pyridine was suggested as a possible reason for the reduced yield. nih.gov Increasing the microwave reaction time did not significantly improve the yield in this case. nih.gov Despite challenges in optimizing yields for certain precursors, microwave-assisted synthesis offers the potential for faster reaction times in the derivation of purine scaffolds.

Rational Design Principles Guiding this compound Development

The development of this compound was guided by rational design principles based on the understanding of Hsp90's structure and its interaction with nucleotide ligands. Hsp90 contains an N-terminal ATP-binding pocket, which is the primary target for purine-scaffold inhibitors. nih.govaacrjournals.orgnih.govspandidos-publications.com The design strategy aimed to create molecules that could effectively bind to this pocket, mimicking the shape adopted by ATP when bound to Hsp90. nih.govumich.edu

Initial design efforts for purine-scaffold inhibitors were informed by the unique structural features of the N-terminal nucleotide pocket and the conformation of bound ATP. nih.gov The co-crystal structure of early purine inhibitors like PU3 bound to human N-terminal Hsp90 provided insights into the binding interactions. nih.gov For instance, the purine ring was observed to bind in a position similar to ADP, with specific interactions between the C6-NH2 group and Asp93, and a network of hydrogen bonds involving N1, N7, and C6-NH2 with other residues and water molecules. nih.gov Hydrophobic interactions between substituents on the purine scaffold and residues within the binding pocket, such as Phe138, Leu107, Met98, and Leu103, were also identified as crucial for binding affinity. nih.gov

This compound's structure incorporates specific features based on these design principles. It is described as a 2-fluoro-8-[(6-iodo-1,3-benzodioxol-5-yl)methyl]-9-[3-(isopropylamino)propyl]-9H-purin-6-amine. nih.govontosight.ai The inclusion of a 2'-halo-4',5'-methylenedioxy substitution on the 8-aryl ring and an ionizable 3-isopropylamino-propyl chain at N9 were incorporated based on findings from structure-activity relationship studies that led to potent water-soluble inhibitors. nih.gov The 2'-iodo substituent in this compound, similar to PU-H71, was associated with high potency in cellular assays. nih.gov

Molecular Mechanism of Heat Shock Protein 90 Modulation by Pu Dz 8

Interaction Dynamics within the Hsp90 ATP-Binding Domain

PU-DZ 8 exerts its modulatory effects on Hsp90 primarily through interaction with the ATP-binding pocket located in the N-terminal domain of the chaperone. frontiersin.orglinkos.czmdpi.comkoreamed.orgoncohemakey.comresearchgate.net This interaction is central to its mechanism of action, interfering with the enzymatic activity and chaperone function of Hsp90.

Conformational Changes Induced by this compound Binding

Binding of ATP and its subsequent hydrolysis drive significant conformational changes in the Hsp90 dimer, transitioning through different states (e.g., open, closed) that are essential for its chaperone cycle. frontiersin.org As an ATP-competitive inhibitor, this compound's binding to the N-terminal domain is expected to trap Hsp90 in a specific conformational state, likely preventing the transition to the closed, ATP-hydrolyzing conformation. This disruption of the normal conformational dynamics inhibits the progression of the chaperone cycle.

Disruption of Hsp90 Chaperone Cycle Progression

The binding of this compound to the N-terminal ATP-binding domain directly interferes with the Hsp90 chaperone cycle. By competing with ATP, this compound inhibits the ATPase activity of Hsp90. linkos.cznih.govmdpi.comresearchgate.netresearchgate.net The ATP-dependent cycle involves the binding of client proteins and co-chaperones, followed by ATP hydrolysis, which provides the energy for conformational changes necessary for client protein folding and maturation. frontiersin.orglinkos.czoncohemakey.com When this compound occupies the ATP-binding site, it arrests this cycle, preventing Hsp90 from effectively binding to and processing its client proteins. linkos.czoncohemakey.com This disruption leads to the destabilization of Hsp90-dependent client proteins. linkos.czoncohemakey.com

Downstream Effects on Hsp90 Client Protein Substrates

The inhibition of Hsp90 by this compound results in the destabilization of its client proteins, which are then typically targeted for degradation. linkos.czoncohemakey.comalzforum.orgnih.gov This is a key downstream effect of Hsp90 modulation and contributes to the potential therapeutic applications of this compound.

Ubiquitin-Proteasome System Engagement and Client Protein Degradation

A primary fate of Hsp90 client proteins that fail to fold or remain stable due to Hsp90 inhibition is degradation via the ubiquitin-proteasome system (UPS). linkos.czoncohemakey.com Inhibition of Hsp90 by compounds like this compound induces the ubiquitination of its client proteins, marking them for degradation by the 26S proteasome. linkos.czoncohemakey.com This process is thought to involve a transfer of the client protein from the inhibited Hsp90 complex to an Hsp70-ubiquitin ligase complex. oncohemakey.com E3 ubiquitin ligases, such as CHIP and Cullin 5, have been implicated in mediating this ubiquitination of Hsp90 client proteins following chaperone inhibition. oncohemakey.com

Specific Modulation of Key Client Proteins: Tau, p35, and RIP1

This compound has been shown to modulate the levels of specific Hsp90 client proteins, including Tau, p35, and RIP1, which are relevant in the context of various diseases.

Tau: Tau is a microtubule-associated protein that is a known client of Hsp90. frontiersin.org Aberrant accumulation and phosphorylation of tau are hallmarks of tauopathies, including Alzheimer's disease. frontiersin.orgplantsjournal.com Studies have demonstrated that this compound can decrease the levels of phosphorylated tau and reduce both soluble and insoluble forms of mutant tau in cellular and animal models. frontiersin.orgalzforum.orgnih.govalzdiscovery.orgsemanticscholar.orgscispace.comunibo.it This suggests that this compound-mediated Hsp90 inhibition promotes the clearance of pathological tau species.

p35: The protein p35 is an activator of cyclin-dependent kinase 5 (Cdk5) and is itself a client protein of the Hsp90 chaperone network. alzforum.orgnih.govsemanticscholar.org Cdk5 is involved in the phosphorylation of tau. alzforum.orgsemanticscholar.org Inhibition of Hsp90 by this compound has been shown to stimulate the degradation of p35. alzforum.orgnih.govsemanticscholar.orggoogle.com The reduction in p35 levels provides an indirect mechanism by which this compound can decrease phospho-tau, as lower levels of p35 lead to reduced Cdk5 activity. alzforum.org

RIP1: Receptor-interacting protein 1 (RIP1) is another protein identified as an Hsp90 client. researchgate.netresearchgate.net Research has indicated that this compound treatment leads to a decrease in the expression levels of RIP1. researchgate.netresearchgate.net The degradation of RIP1 can occur following the disruption of its interaction with Hsp90. d-nb.info

The modulation and subsequent degradation of these key client proteins highlight the impact of this compound on critical cellular pathways regulated by Hsp90.

Here is a summary of some research findings on the binding affinity and cellular activity of this compound:

| Assay Type | Target/Cell Line | EC50/IC50 Value | Reference |

| Hsp90 Binding | Hsp90 | 50 nM | mskcc.org |

| Growth Inhibition | SKBr3 cells | 57 nM | mskcc.org |

Induction of Endogenous Cellular Stress Responses

Inhibition of Hsp90 by compounds like this compound triggers a cellular stress response, notably the heat shock response (HSR). This is a protective mechanism aimed at counteracting the effects of protein misfolding and aggregation that can result from compromised chaperone activity. The HSR involves the increased expression of a suite of heat shock proteins (Hsps), which function as molecular chaperones to help refold damaged proteins or target them for degradation. nih.gov

Heat Shock Protein 70 Upregulation as a Biological Response Indicator

A key outcome of Hsp90 inhibition by this compound is the significant induction of Heat Shock Protein 70 (Hsp70). nih.govresearchgate.netscispace.comalzdiscovery.orgpnas.org Hsp70 is a highly cytoprotective chaperone that plays a crucial role in protein folding, assembly, and degradation. Its upregulation is a well-documented biological response to Hsp90 inhibition and serves as a reliable indicator of Hsp90 engagement and inhibition by compounds like this compound. researchgate.netscispace.comalzdiscovery.orgpnas.org The induction of Hsp70 is considered a compensatory mechanism that helps cells cope with the stress induced by Hsp90 inhibition and the resulting burden of misfolded or unstable client proteins. koreamed.org Studies have demonstrated a dose-dependent increase in Hsp70 levels upon treatment with purine-scaffold Hsp90 inhibitors, including this compound. nih.govresearchgate.netpnas.org

Data on Hsp70 induction by this compound has been observed in various models, including in the brain of transgenic mice following systemic administration of the compound. nih.govresearchgate.netscispace.com This induction can be sustained for a considerable period after administration. researchgate.netalzdiscovery.org

| Compound | Model System | Observed Effect on Hsp70 | Source |

| This compound | AD transgenic mice (brain) | Induction | nih.govresearchgate.netscispace.com |

| This compound | Tau transgenic mice (brain) | Induction | researchgate.netalzdiscovery.org |

| This compound | Primary cortical neurons | Dose-dependent increase | researchgate.net |

| This compound | Transfected COS-7 cells | Dose-dependent increase | pnas.org |

Heat Shock Factor 1 Activation and Transcriptional Regulation

The induction of Hsp70 and other heat shock proteins following Hsp90 inhibition is primarily mediated by the activation of Heat Shock Factor 1 (HSF1). nih.govscispace.comalzdiscovery.orgescholarship.org Under normal, unstressed conditions, HSF1 exists in an inactive state, often bound to Hsp90 and other chaperones in the cytoplasm. nih.govkoreamed.orgescholarship.org When Hsp90 is inhibited, such as by this compound, it releases HSF1. nih.govscispace.comalzdiscovery.orgescholarship.org This release allows HSF1 to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, including the gene encoding Hsp70. nih.govscispace.comescholarship.org This binding initiates the transcription of these genes, leading to the increased synthesis of Hsps. nih.govscispace.comescholarship.org

The activation of HSF1 is a master regulatory event in the heat shock response, orchestrating the transcriptional upregulation of chaperones that help maintain proteostasis under cellular stress conditions. scispace.com While Hsp90 inhibition is a known trigger for HSF1 activation, the extent and mechanisms of HSF1 activation can vary depending on the specific inhibitor and cellular context. researchgate.netscispace.com Research indicates that HSF1 activation by Hsp90 inhibitors, including purine-scaffold compounds, is a significant pathway contributing to the observed increase in Hsp levels in response to treatment. scispace.com

Preclinical Biological Activities in Disease Models

Neurodegenerative Disease Pathogenesis

Neurodegenerative diseases are characterized by the progressive dysfunction and loss of neurons, often linked to the accumulation of misfolded or abnormally modified proteins. alzforum.orgd-nb.infoxiahepublishing.comresearchgate.netnih.gov Tauopathies, including Alzheimer's disease, involve the aggregation of hyperphosphorylated tau protein. nih.govnih.govmdpi.com

Efficacy in Tauopathy Models

PU-DZ 8 has demonstrated efficacy in preclinical models of tauopathy, which are designed to mimic aspects of human diseases characterized by tau pathology. alzforum.orgalzdiscovery.orgpnas.orgnih.govnih.gov Studies using transgenic mouse models, such as the JNPL3 line which expresses the human P301L mutant tau, have been instrumental in evaluating the compound's effects. alzforum.orgalzdiscovery.orgpnas.orgnih.govnih.govgoogle.comsynapcell.com

Research indicates that this compound can reduce the levels of aberrant tau protein and its hyperphosphorylated forms in tauopathy models. In JNPL3 mice, a single dose of this compound led to a significant decrease in hyperphosphorylated P301L mutant tau in the brain within hours, with effects lasting up to 36 hours. alzforum.orgpnas.org Long-term treatment (30 days) also resulted in sustained decreases in tau proteins. alzforum.org This reduction is thought to occur because Hsp90 inhibition enhances the proteasomal degradation of mutant or hyperphosphorylated tau, which are client proteins of Hsp90. alzforum.orgnih.govnih.govfrontiersin.org In models expressing wild-type human tau, this compound did not affect total tau levels but reduced phosphorylation at specific sites, such as Ser-202. alzforum.orgpnas.org

Here is a summary of observed effects on tau protein:

| Tau Species | Model System | Effect of this compound Treatment | Duration of Effect (Acute) | Reference |

| Soluble P301L mutant tau | JNPL3 mouse brain | Significant decrease | Up to 36 hours | alzforum.orgpnas.org |

| Insoluble P301L mutant tau | JNPL3 mouse brain | Significant decrease | Up to 36 hours | alzforum.orgpnas.org |

| Hyperphosphorylated P301L tau | JNPL3 mouse brain | Significant decrease | Up to 36 hours | alzforum.orgpnas.org |

| Total wild-type human tau | hTau mouse brain | No change | Not specified | alzforum.orgpnas.org |

| Phosphorylated wild-type tau (S202) | hTau mouse brain | Significant decrease | At least 8 hours | alzforum.orgpnas.org |

| Hyperphosphorylated tau (general) | Transgenic mouse models | Reduction nih.govalzdiscovery.orgnih.govnih.gov | Sustained (30 days) alzforum.org | alzforum.orgnih.govalzdiscovery.orgnih.govnih.gov |

Studies have shown that this compound treatment reduces the accumulation of both soluble and insoluble forms of aberrant tau in transgenic mouse models. In JNPL3 mice, acute administration of this compound led to a decrease in both soluble and sarkosyl-insoluble mutant tau fractions in the brain. alzforum.orgpnas.orgnih.govgoogle.comfrontiersin.org This effect on insoluble tau suggests that the compound may help resolve pre-existing tau aggregates by enhancing their degradation. alzforum.org

This compound's mechanism of action extends to indirectly modulating kinase activity relevant to tau phosphorylation. Cyclin-dependent kinase 5 (Cdk5) is a key kinase implicated in the aberrant hyperphosphorylation of tau in neurodegenerative diseases. nih.govnih.govfrontiersin.orgdokumen.pub Cdk5 requires regulatory subunits, such as p35, for its activity. nih.govfrontiersin.org Research indicates that p35 is also a client protein for Hsp90. alzforum.orgpnas.orgnih.gov Treatment with this compound has been shown to cause a reduction in p35 protein levels. alzforum.orgpnas.orgnih.govresearchgate.net This reduction in p35, likely due to enhanced proteasomal degradation mediated by Hsp90 inhibition, provides an alternative pathway for decreasing phospho-tau levels by indirectly inhibiting Cdk5 activity. alzforum.orgpnas.orgnih.gov

Data on p35 modulation:

| Protein | Model System | Effect of this compound Treatment | Duration of Effect (Acute) | Reference |

| p35 | JNPL3 mouse brain | Significant decrease | Transient (4-8 hours), recovers by 24-36 hours alzforum.orgpnas.org | alzforum.orgpnas.orgnih.govresearchgate.net |

| p35 | hTau mouse brain | Significant decrease | At least 8 hours alzforum.orgpnas.org | alzforum.orgpnas.org |

Impact on Soluble and Insoluble Tau Species Accumulation

Investigative Studies in Alzheimer's Disease Models

While tau pathology is a significant feature of Alzheimer's disease (AD), AD pathogenesis also involves the accumulation of amyloid-beta (Aβ) peptides and neuroinflammation. nih.govnih.govnih.govmit.edufrontiersin.org Preclinical studies with this compound have primarily focused on its impact on tau pathology in models that recapitulate aspects of AD or other tauopathies. alzforum.orgalzdiscovery.orgpnas.orgnih.govnih.gov In mice expressing wild-type human tau, a model for AD-like tau pathology, this compound did not reduce total tau but decreased p35 and tau phosphorylation at the Cdk5 site S202, suggesting potential relevance for AD where tau modification, rather than mutation, is central. alzforum.orgpnas.org Hsp90 inhibitors, including derivatives related to this compound, have shown neuroprotective benefits in various preclinical models of neurodegenerative diseases, including AD models, by reducing misfolded proteins and inducing beneficial chaperones like Hsp70. nih.govalzdiscovery.org

Broader Implications for Protein Misfolding Disorders in the Central Nervous System

The mechanism of action of this compound as an Hsp90 inhibitor suggests broader implications for other protein misfolding disorders affecting the central nervous system. alzforum.orgnih.govd-nb.infoxiahepublishing.comnih.gov Many neurodegenerative conditions, such as Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis, are characterized by the accumulation of misfolded or aggregated proteins. nih.govd-nb.infoxiahepublishing.comnih.govnih.govmdpi.com Hsp90 plays a role in the proteostasis network, which is responsible for maintaining protein quality control. d-nb.info By inhibiting Hsp90, compounds like this compound can promote the degradation of various client proteins that are prone to misfolding and aggregation, potentially offering therapeutic benefits across a range of proteinopathies. alzforum.orgnih.govalzdiscovery.orgd-nb.info Preclinical studies with Hsp90 inhibitors have shown benefits and reduced misfolded proteins in models of Huntington's, Parkinson's, and polyglutamine diseases. nih.govalzdiscovery.org

Oncology Applications

Selective Inhibition of Hsp90 in Oncogenically Transformed Cells

This compound, like other purine-scaffold Hsp90 inhibitors such as PU-H71 and BIIB021, has demonstrated selective inhibition of Hsp90 in oncogenically transformed cells compared to normal cells. nih.govkoreamed.orgnih.gov This selectivity is a key advantage of Hsp90 inhibitors, as it suggests a wider therapeutic window. nih.govkoreamed.org Hsp90 in tumor cells is thought to have a higher binding affinity for inhibitors than Hsp90 in normal cells, potentially due to the stressed phenotype of cancer cells and their increased dependence on Hsp90's cytoprotective action. umich.edukoreamed.orgnih.gov

Anti-Proliferative Effects and Degradation of Oncogenic Client Proteins (e.g., HER2)

This compound has shown potent anti-proliferative effects in various cancer cell lines. nih.gov Its mechanism of action involves the inhibition of Hsp90, which leads to the degradation of critical oncogenic client proteins. umich.edunih.govkoreamed.org One notable client protein affected by this compound is HER2 (human epidermal growth factor receptor 2). nih.gov Degradation of HER2 and other client proteins like AKT, Raf-1, and Bcr-Abl can disrupt essential signaling pathways promoting cell survival and proliferation, ultimately leading to apoptosis in cancer cells. umich.edunih.govkoreamed.orgplos.org

Studies have shown that this compound can induce HER2 degradation in breast cancer cell lines such as SKBr3 and MDA-MB-468 with IC50 values in the nanomolar range. nih.gov

Table 1: Anti-Proliferative Effects and HER2 Degradation by this compound

| Cell Line | Anti-Proliferative IC50 (nM) | HER2 Degradation IC50 (nM) |

| SKBr3 | 50-90 | 50-80 |

| MDA-MB-468 | 50-90 | 50-80 |

Note: Data derived from Source nih.gov.

In Vitro Cellular Activity in Diverse Cancer Cell Lines

Beyond its effects on HER2-overexpressing cells, this compound has demonstrated in vitro cellular activity in a diverse range of cancer cell lines. nih.gov As an Hsp90 inhibitor, it targets multiple pathways simultaneously by affecting various client proteins essential for the transformed phenotype of cancer cells. researchgate.netumich.edunih.govkoreamed.org This broad targeting capability suggests potential efficacy across different cancer types with varying oncogenic drivers. nih.govkoreamed.org While specific comprehensive panels of cancer cell lines tested with this compound were not extensively detailed in the provided text, its classification as a purine-scaffold Hsp90 inhibitor, a class known for activity against various cancer cell lines, supports its potential broad-spectrum in vitro activity. nih.govkoreamed.orgnih.gov

Pharmacological Profile in Preclinical Systems

Blood-Brain Barrier Permeation and Central Nervous System Bioavailability

Permeation across the blood-brain barrier (BBB) is a critical factor for compounds targeting the central nervous system (CNS) accscience.comnih.gov. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain, primarily due to specialized tight junctions between endothelial cells and the presence of efflux transporters nih.govnih.govupf.edu. Passive diffusion across the BBB is typically favored by small, lipophilic molecules nih.govdrugbank.com.

Preclinical studies utilizing Parallel Artificial Membrane Permeability Assay (PAMPA) indicated that PU-DZ 8 exhibits good biological membrane permeability, with a reported permeability coefficient (Pe) of 0.927 × 10−6 cm/s nih.gov. Furthermore, this compound has been described as a CNS-permeable derivative of PU24FCl researchgate.net. Studies in tau transgenic mice demonstrated that administration of this compound resulted in the induction of Hsp70 in the brain, indicating successful penetration of the compound into the CNS and engagement with its target pathway within the brain tissue researchgate.net.

| Assay Type | Permeability Coefficient (Pe) (cm/s) | Finding | Citation |

|---|---|---|---|

| PAMPA | 0.927 × 10−6 | Good biological membrane permeability | nih.gov |

In Vitro and In Vivo Metabolic Stability Assessment

Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life and potential for systemic exposure nuvisan.com. In vitro metabolic stability is commonly assessed by incubating the compound with liver microsomes or hepatocytes, often in the presence of cofactors like NADPH, and measuring the disappearance of the parent compound over time nuvisan.commercell.compharmaron.com. In vivo stability is typically evaluated by measuring the recovery of the parent compound in plasma or other biological matrices over time following administration nih.gov.

Preclinical assessments of this compound's metabolic stability have been conducted in plasma from different species nih.gov. Results showed relative stability in both mouse and human plasma after a 6-hour incubation period nih.gov. Specifically, 85% of the parent compound was recovered in mouse plasma and 87% was recovered in human plasma after 6 hours nih.gov.

| Matrix | Incubation Time | % Parent Compound Recovered | Citation |

|---|---|---|---|

| Mouse Plasma | 6 hours | 85% | nih.gov |

| Human Plasma | 6 hours | 87% | nih.gov |

Plasma Protein Binding Characteristics

Plasma protein binding affects the fraction of a drug that is free and available to exert pharmacological effects, distribute into tissues, or be metabolized and excreted wikipedia.orgevotec.com. High plasma protein binding can limit the concentration of free drug available to reach its target site, particularly for targets in tissues like the brain wikipedia.org. Plasma protein binding is often evaluated using methods such as equilibrium dialysis evotec.com.

Studies investigating the plasma protein binding characteristics of this compound indicated acceptable binding across different species nih.gov. The fraction unbound was reported as 12% for mouse, rat, and human plasma nih.gov. This suggests that a significant portion of the compound remains unbound in the plasma, potentially facilitating its distribution to target tissues wikipedia.org.

| Species | % Unbound in Plasma | Citation |

|---|---|---|

| Mouse | 12% | nih.gov |

| Rat | 12% | nih.gov |

| Human | 12% | nih.gov |

Influence on Drug Transport Mechanisms (e.g., P-glycoprotein Avoidance)

Drug transporters, such as P-glycoprotein (P-gp), play a significant role in the absorption, distribution, metabolism, and excretion of many drugs nih.govmdpi.com. P-gp, an efflux transporter, is notably expressed at the BBB and in other tissues, where it can limit the intracellular accumulation and tissue penetration of its substrates nih.govmdpi.com. Compounds that are not substrates for efflux transporters like P-gp may exhibit improved bioavailability and tissue distribution, including enhanced CNS penetration drugbank.comnih.gov.

This compound, along with PU-H71, has been noted for exhibiting favorable pharmacokinetic properties, including insensitivity to multi-drug resistance nih.gov. While the specific interaction with P-glycoprotein is not explicitly detailed in the search results, insensitivity to multi-drug resistance mechanisms, where P-gp is a primary contributor, suggests that this compound may not be a significant substrate for this efflux transporter or possesses properties that allow it to bypass P-gp mediated efflux nih.govmdpi.com.

Cytochrome P450 Enzyme Interaction Spectrum

Cytochrome P450 (CYP) enzymes are the primary enzymes involved in the phase I metabolism of many drugs in the liver and other tissues mdpi.comaumet.com. Interactions with CYP enzymes, either as substrates, inhibitors, or inducers, can lead to altered drug metabolism and potential drug-drug interactions mdpi.comresearchgate.net. Assessing a compound's CYP interaction spectrum is important for predicting its metabolic fate and potential for interactions with co-administered medications aumet.comuri.edu.

In vitro studies evaluating the interaction of this compound with major human liver microsomal CYP enzymes have been conducted nih.gov. At a concentration of 25 μM, this compound did not inhibit the activity of several key CYP isoforms, including CYP3A4, CYP1A2, CYP2C19, and CYP2C9 nih.gov. However, this compound was found to inhibit CYP2D6 activity nih.gov. The half-maximal inhibitory concentration (IC50) for CYP2D6 inhibition by this compound was determined to be 0.162 μM nih.gov.

| CYP Isoform | Inhibition at 25 μM | IC50 (μM) | Citation |

|---|---|---|---|

| CYP3A4 | No Inhibition | > 25 | nih.gov |

| CYP1A2 | No Inhibition | > 25 | nih.gov |

| CYP2C19 | No Inhibition | > 25 | nih.gov |

| CYP2C9 | No Inhibition | > 25 | nih.gov |

| CYP2D6 | Inhibition | 0.162 | nih.gov |

Advanced Methodologies and Future Research Directions

Development of Biophysical and Cell-Based Assays for Hsp90 Activity Quantification

Quantifying the inhibitory effect of compounds like PU-DZ 8 on Hsp90 activity is crucial for understanding their pharmacological profiles and for the development of more potent and selective analogs. Advanced biophysical and cell-based assays are continuously being developed and refined for this purpose. Fluorescence polarization (FP) assays are a common biophysical method used to measure the binding affinity of Hsp90 inhibitors by assessing their ability to displace a fluorescently labeled probe from Hsp90. For instance, FP assays have been used to evaluate the binding of this compound and other purine-scaffold compounds to Hsp90 from different species, such as Brugia pahangi, demonstrating their ability to inhibit the binding of labeled geldanamycin (B1684428). nih.govresearchgate.netpsu.edu

Cell-based assays provide insights into the functional consequences of Hsp90 inhibition in a more physiologically relevant context. These assays often measure the degradation of known Hsp90 client proteins or the induction of heat shock proteins like Hsp70, which is a common cellular response to Hsp90 inhibition. researchgate.netresearchgate.net For example, studies have shown that this compound can induce the degradation of client proteins such as HER2 and p35 and increase Hsp70 levels in cellular models. nih.gov Complementation assays, such as those using a Renilla luciferase (RL) based system complemented by Hsp90 and a co-chaperone, can also be employed to assess the inhibitory effects of compounds like this compound on Hsp90 chaperone activity in live cells. aacrjournals.org Future research will likely focus on developing higher-throughput and more complex cell-based assays that can simultaneously monitor the status of multiple Hsp90 client proteins and signaling pathways affected by this compound.

An example of data from a competitive binding assay:

| Compound | IC₅₀ (nM) for Brugia Hsp90 Binding |

| Geldanamycin | 20 |

| PU-H71 | 80 |

| This compound | 160 |

Note: Data derived from competitive binding assays displacing cy3B-GA from Brugia Hsp90 extracts. nih.govpsu.edu

Application of In Vivo Molecular Imaging for Pharmacodynamic Readouts

In vivo molecular imaging techniques are valuable tools for assessing the pharmacodynamic effects of Hsp90 inhibitors like this compound in living subjects. nih.gov These methods allow for non-invasive monitoring of drug distribution, target engagement, and the modulation of downstream biomarkers and client proteins over time. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) using radiolabeled probes can be employed to visualize the accumulation of Hsp90 inhibitors in target tissues, such as tumors or the brain. mdpi.com

Furthermore, imaging can be used to track changes in the expression or degradation of Hsp90 client proteins in response to this compound treatment. For example, radiolabeled antibodies targeting specific client proteins like HER2 have been used in immunoPET studies to evaluate the pharmacodynamic effects of Hsp90 inhibitors on client protein levels in xenograft models. nih.gov While specific in vivo imaging studies detailing the pharmacodynamic effects of this compound using molecular imaging were not extensively highlighted in the search results, the application of such techniques is a critical future direction to understand its activity and optimize dosing strategies in preclinical and potentially clinical settings. nih.gov This could involve developing or utilizing imaging probes that are sensitive to changes in Hsp90 conformation or the levels of key client proteins or downstream effectors modulated by this compound.

Computational Approaches in Structure-Activity Relationship Studies and Lead Optimization

Computational modeling can help predict the binding mode and interactions of this compound within the Hsp90 ATP-binding pocket, facilitating the rational design of analogs with improved potency, selectivity, and desirable properties like brain permeability. mskcc.orgnih.govnih.gov While specific computational SAR studies focused solely on this compound were not detailed, these methodologies are broadly applied to the purine-scaffold class of Hsp90 inhibitors to identify key structural features that contribute to their activity and to prioritize the synthesis and testing of novel compounds. mskcc.orgnumberanalytics.comnih.gov Future computational research on this compound could involve advanced machine learning models to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential off-target interactions, further refining lead optimization strategies. numberanalytics.comosti.gov

Elucidation of Novel Hsp90 Client Proteins and Associated Pathological Networks

Hsp90 chaperones a diverse array of client proteins involved in various cellular processes, and identifying novel client proteins affected by this compound-mediated Hsp90 inhibition is an ongoing area of research. koreamed.orgmdpi.com The set of Hsp90 client proteins is particularly enriched in proteins involved in signal transduction, cell cycle control, and protein folding, many of which are implicated in cancer and neurodegenerative diseases. koreamed.orgmdpi.comresearchgate.net

Studies with this compound and other Hsp90 inhibitors have already identified key client proteins such as HER2, AKT, Raf-1, Bcr-Abl, ER, mAR, cMet, and p35, and demonstrated their degradation upon Hsp90 inhibition. nih.govalzforum.org Further research utilizing proteomic approaches, such as mass spectrometry-based methods, can systematically identify additional client proteins whose stability or function is dependent on Hsp90 activity and is affected by this compound treatment. koreamed.orgmdpi.com Understanding the complete repertoire of client proteins modulated by this compound will provide a more comprehensive picture of its biological effects and help delineate the associated pathological networks it disrupts in diseases like cancer and tauopathies. nih.govalzforum.org This knowledge can also reveal potential biomarkers for monitoring treatment response and identify new therapeutic opportunities.

Investigation of Synergistic Therapeutic Combinations and Multi-Targeting Strategies

Investigating the potential for synergistic therapeutic combinations involving this compound is a critical future research direction. Combining Hsp90 inhibitors with other therapeutic agents can potentially enhance efficacy, overcome resistance mechanisms, and allow for lower doses of individual drugs, potentially reducing toxicity. mdpi.comfrontiersin.orgmdpi.com Given that Hsp90 client proteins are involved in diverse signaling pathways, inhibiting Hsp90 with this compound can impact multiple nodes within pathological networks, making it a strong candidate for combination therapies. koreamed.orgmdpi.com

Preclinical studies exploring combinations of Hsp90 inhibitors with conventional chemotherapy, targeted agents, or immunotherapy are ongoing for various diseases. mdpi.com For example, combinations of Hsp90 inhibitors with chemotherapeutic agents have shown synergistic effects in cancer models. mdpi.com Future research will evaluate specific combinations of this compound with other drugs in relevant disease models to identify synergistic interactions and optimal combination strategies. mdpi.comfrontiersin.orgmdpi.com Furthermore, exploring whether this compound or its analogs possess inherent multi-targeting capabilities beyond Hsp90 inhibition could reveal additional therapeutic mechanisms and inform combination strategies.

Advanced Preclinical Models for Comprehensive Efficacy and Mechanism Validation

Advanced preclinical models are essential for comprehensively evaluating the efficacy and validating the mechanisms of action of Hsp90 inhibitors like this compound before clinical translation. While initial studies often utilize cell lines and basic xenograft models, more complex and physiologically relevant models are needed to fully understand their behavior in vivo. nih.govnih.govalzforum.org

Advanced preclinical models include patient-derived xenografts (PDXs), genetically engineered mouse models (GEMMs) of cancer or neurodegenerative diseases, and organoid models. nih.govnih.govalzforum.org These models better recapitulate the complexity of human diseases, including tumor heterogeneity, the tumor microenvironment, or the progression of neurodegeneration. Studies using tau transgenic mice, for instance, have demonstrated that this compound can reduce levels of mutant tau and p35 in the brain, highlighting its potential in neurodegenerative disease models. nih.govalzforum.org Future research will increasingly utilize these advanced models to assess the efficacy of this compound, evaluate its pharmacokinetics and pharmacodynamics in a more complex setting, identify potential resistance mechanisms, and validate the modulation of specific client proteins and pathways observed in vitro. nih.govnih.govalzforum.org

Q & A

Q. What experimental conditions optimize PU-DZ 8 seed germination in water-level fluctuation studies?

- Methodological Answer : Optimal germination occurs at 5-meter submergence depth, where this compound seeds exhibit 85.33% integrity and 90.38% cumulative germination . Experimental designs should prioritize controlled water rhythm simulations (e.g., mimicking Three Gorges Reservoir conditions) to replicate these results. Include sediment composition and dissolved oxygen measurements to contextualize findings .

Q. How does this compound seed viability compare to related species under prolonged submergence?

- Methodological Answer : Use comparative studies with species like PR-DZ, which show divergent responses at 15-meter depths (this compound: 40.45% integrity vs. PR-DZ: 81.87% integrity). Standardize viability assays (e.g., tetrazolium tests) and track temporal germination patterns to isolate adaptive traits .

Q. What metrics are critical for assessing this compound’s resilience in ecological restoration projects?

- Methodological Answer : Prioritize cumulative germination rates, seed integrity post-submergence, and recovery timelines. For example, at 20 meters, this compound retains 39.87% integrity and 76.06% germination, suggesting thresholds for habitat suitability . Pair field data with lab-based stress trials to validate ecological relevance .

Advanced Research Questions

Q. How can conflicting data on this compound germination rates at 15-meter depths be resolved?

- Methodological Answer : At 15 meters, this compound germination drops to 79.63%, while PR-DZ improves to 95.37%. Investigate confounding variables:

- Hypothesis 1 : Sediment load differences alter oxygen diffusion rates.

- Hypothesis 2 : Genetic variability in seed dormancy mechanisms.

Use multivariate regression models to isolate factors and replicate experiments across multiple hydrological cycles .

Q. What statistical approaches are suitable for analyzing non-linear germination responses in this compound?

- Methodological Answer : Apply generalized additive models (GAMs) to capture threshold effects (e.g., sharp declines beyond 15 meters). For small datasets (e.g., missing 17-meter this compound data), use bootstrapping to estimate confidence intervals. Reference PR-DZ’s 87.52% germination at 10 meters as a comparative baseline .

Q. How can experimental designs address replication challenges in this compound studies?

- Methodological Answer :

- Step 1 : Standardize submergence protocols (e.g., water temperature, light exposure) to minimize inter-lab variability.

- Step 2 : Use split-plot designs to test multiple depths within a single experimental unit.

- Step 3 : Publish raw data and negative results (e.g., missing 17-meter this compound data) to support meta-analyses .

Q. What ethical considerations apply to this compound research in ecologically sensitive zones?

- Methodological Answer :

- Ethical Issue 1 : Seed collection permits to avoid disrupting natural populations.

- Ethical Issue 2 : Transparency in data reporting to prevent misinterpretation in restoration policies.

Align with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure compliance .

Data Management and Contradiction Analysis

Q. How should researchers handle incomplete datasets (e.g., missing this compound data at 17 meters)?

- Methodological Answer :

- Option 1 : Use interpolation techniques (e.g., kriging) to estimate missing values, validated against PR-DZ trends.

- Option 2 : Explicitly state data gaps in publications and recommend follow-up studies.

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What methodologies validate the reproducibility of this compound submergence studies?

- Methodological Answer :

- Validation 1 : Cross-institutional replication using identical seed batches and water chemistry profiles.

- Validation 2 : Open-access publishing of lab protocols (e.g., water change intervals, germination criteria).

Cite deviations from prior studies (e.g., PR-DZ’s 95.37% germination at 15 meters) to highlight context dependencies .

Framework Integration

How can the PICO framework structure this compound research questions for grant proposals?

- Methodological Answer :

- Population : this compound seeds in water-level fluctuation zones.

- Intervention : Variable submergence depths (5–20 meters).

- Comparison : PR-DZ seeds under identical conditions.

- Outcome : Germination rates, seed integrity, and ecological resilience.

Align with FINER criteria to ensure feasibility and novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.